Antimicrobial peptide Ar-AMP
Description
Significance of Antimicrobial Peptides in Innate Immunity and Emerging Antimicrobial Strategies
Antimicrobial peptides (AMPs) are fundamental components of the innate immune system, providing a first line of defense against a wide array of pathogens. nih.govnih.gov These naturally occurring molecules are found in virtually all forms of life, from bacteria to humans, and play a crucial role in protecting organisms from infection. nih.govfrontiersin.org Their significance lies in their ability to kill a broad spectrum of microorganisms, including bacteria, fungi, and viruses. nih.govwikipedia.org
The rise of antibiotic resistance has propelled AMPs to the forefront of research for new antimicrobial strategies. mdpi.comnih.gov Unlike conventional antibiotics that often target specific metabolic pathways, many AMPs act by disrupting the physical integrity of microbial cell membranes, a mechanism that is less likely to induce resistance. wikipedia.orgmdpi.com This has led to a surge in the exploration of AMPs as potential therapeutic agents. mdpi.comnih.gov Emerging strategies involve not only the direct use of natural AMPs but also the design of synthetic peptides with enhanced activity and stability. nih.govexplorationpub.com Furthermore, AMPs are being investigated for their immunomodulatory properties, which can enhance the host's own immune response to infection. nih.govfrontiersin.org The synergistic potential of AMPs with traditional antibiotics is also a promising area of research to combat multi-drug-resistant bacteria. nih.gov
Overview of Antimicrobial Peptide Ar-AMP: Context of Discovery and Isolation from Amaranthus retroflexus L. Seeds
This compound was successfully isolated from the seeds of the amaranth (B1665344) plant, Amaranthus retroflexus L. nih.govworldbotanical.com The discovery and isolation of Ar-AMP were achieved through a single-step procedure using reversed-phase high-performance liquid chromatography (HPLC). nih.govworldbotanical.com This method allowed for the efficient purification of the peptide for further characterization. researchgate.net
A noteworthy aspect of its discovery is that the seeds from which Ar-AMP was isolated were collected in 1967 and had lost their ability to germinate. nih.govworldbotanical.com Despite this, the peptide retained its biological activity, highlighting its remarkable stability. nih.govworldbotanical.com The complete amino acid sequence of the 30-residue Ar-AMP was determined using Edman degradation and mass spectrometry. nih.govworldbotanical.com Further molecular analysis revealed that Ar-AMP is synthesized as a precursor protein, which includes a signal sequence and a C-terminal region that are cleaved off during post-translational processing to yield the mature, active peptide. nih.govworldbotanical.com Based on its amino acid sequence, particularly its six cysteine residues, Ar-AMP is classified as a member of the hevein-like family of antimicrobial peptides. nih.govmdpi.com
Current Research Landscape and Future Imperatives for this compound Studies
The current research on Ar-AMP has established its potent antifungal properties. Studies have shown that it effectively inhibits the growth of various fungi, including Fusarium culmorium, Helminthosporium sativum, Alternaria consortiale, and Botrytis cinerea. nih.gov It has also been observed to cause morphological changes in Rhizoctonia solani and protect barley seedlings from infection by H. sativum. nih.gov
However, the research landscape for Ar-AMP is still in its early stages. Future research should focus on several key areas to fully understand and exploit its potential. A primary imperative is to elucidate the precise mechanism of action by which Ar-AMP exerts its antifungal effects. While its classification as a hevein-like peptide suggests it may bind to chitin (B13524) in fungal cell walls, detailed mechanistic studies are needed for confirmation. researchgate.net
Further imperatives for future Ar-AMP research include:
Broadening the antimicrobial spectrum: Investigating the activity of Ar-AMP against a wider range of pathogens, including different fungal species, bacteria, and viruses.
Structure-activity relationship studies: Synthesizing Ar-AMP analogs to identify the key amino acid residues responsible for its activity and stability. This could lead to the design of more potent and selective antimicrobial agents.
Investigating immunomodulatory potential: Exploring whether Ar-AMP, like many other AMPs, can modulate the host immune response.
Preclinical and clinical development: Should further research demonstrate its efficacy and safety, moving towards preclinical and eventually clinical trials to assess its therapeutic potential.
Agricultural applications: Given its effectiveness against plant pathogens, further research into its use as a natural fungicide in agriculture is warranted. nih.govasm.org
Addressing these research imperatives will be crucial for determining the future applications of Ar-AMP in medicine and agriculture.
Properties
bioactivity |
Antifungal |
|---|---|
sequence |
AGECVQGRCPSGMCCSQFGYCGRGPKYCGR |
Origin of Product |
United States |
Biosynthesis, Production, and Advanced Isolation Methodologies for Antimicrobial Peptide Ar Amp
Strategies for the Biosynthesis and Production of Antimicrobial Peptide Ar-AMP
The generation of Ar-AMP can be approached through understanding its natural formation, producing it in foreign host organisms, or constructing it chemically.
Ribosomal Synthesis and Post-Translational Processing of Ar-AMP
In its natural state within amaranth (B1665344) seeds, Ar-AMP is produced through ribosomal synthesis as a larger precursor protein. nih.gov Analysis of the cDNA encoding Ar-AMP reveals that the peptide is initially synthesized as part of a larger polypeptide chain, which then undergoes significant modification to become the final, active peptide. nih.govresearchgate.net This process is a common strategy for producing small, cysteine-rich peptides in plants. mdpi.commsu.ru
The precursor protein consists of three distinct regions:
An N-terminal putative signal sequence of 25 amino acids. nih.gov
The mature Ar-AMP peptide sequence of 30 amino acids. nih.gov
A C-terminal region that is 34 residues long. nih.gov
During post-translational processing, both the N-terminal signal sequence and the C-terminal region are cleaved off, releasing the mature and biologically active 30-residue Ar-AMP. nih.govresearchgate.net This intricate processing ensures the peptide is correctly folded and transported within the plant cell.
Heterologous Expression Systems for Recombinant Ar-AMP Production
While direct extraction from amaranth seeds is possible, obtaining large quantities of Ar-AMP can be challenging. nih.gov Heterologous expression, which involves introducing the gene for Ar-AMP into a non-native host, offers a scalable alternative for production. nih.govresearchgate.net Common systems for producing antimicrobial peptides include bacteria, yeast, and plants. nih.govnih.gov
For cysteine-rich peptides like Ar-AMP, bacterial systems such as Escherichia coli are frequently used due to their rapid growth and cost-effectiveness. nih.govnih.gov However, challenges can include improper protein folding and the formation of inclusion bodies. wikipedia.org To overcome this, Ar-AMP can be expressed as a fusion protein with a carrier protein like Glutathione S-transferase (GST) or Thioredoxin (Trx), which can enhance solubility and facilitate proper disulfide bond formation. nih.gov Following purification, the fusion tag is typically cleaved to release the recombinant Ar-AMP.
Yeast systems, such as Pichia pastoris, are also viable hosts, offering advantages in post-translational modifications and secretion of the peptide into the culture medium, which can simplify purification. frontiersin.org
Solid-Phase Peptide Synthesis Approaches for Ar-AMP and its Analogs
Solid-Phase Peptide Synthesis (SPPS) provides a powerful and precise chemical method for producing Ar-AMP and its analogs. kennesaw.edunih.gov This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. peptide.comwpmucdn.com
The key advantages of SPPS for Ar-AMP include:
Precise Sequence Control: The exact 30-amino acid sequence of Ar-AMP can be assembled with high fidelity.
Analog Production: Analogs of Ar-AMP can be easily synthesized by substituting specific amino acids in the sequence to study structure-activity relationships or improve antimicrobial properties. nih.gov
Incorporation of Non-natural Amino Acids: SPPS allows for the inclusion of modified or unnatural amino acids, which is not possible through biological systems.
The synthesis of a cysteine-rich peptide like Ar-AMP, which contains six cysteine residues, requires a careful strategy for managing the sulfhydryl groups to ensure the correct formation of the three disulfide bonds, which are crucial for its structure and activity. nih.govmdpi.comsigmaaldrich.com This often involves using orthogonal protecting groups for the cysteine side chains. mdpi.com
Advanced Chromatographic and Spectrometric Techniques in Ar-AMP Isolation and Characterization
The successful isolation and characterization of Ar-AMP from natural sources rely on a combination of high-resolution separation and sensitive analytical methods. nih.govnih.gov
The primary technique used for the isolation of Ar-AMP from amaranth seed extract was Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.govresearchgate.net This method separates peptides based on their hydrophobicity and is highly effective for purifying peptides from complex biological mixtures. researchgate.netspringernature.comnih.gov The use of RP-HPLC allowed for the isolation of Ar-AMP in what was essentially a single-step procedure. nih.govresearchgate.net
Once isolated, the definitive characterization of Ar-AMP was achieved through a combination of spectrometric and sequencing techniques:
Mass Spectrometry: This technique was used to determine the precise molecular mass of the isolated peptide, confirming its size and purity. nih.govresearchgate.netmtoz-biolabs.com
Edman Degradation: The complete amino acid sequence of the 30-residue peptide was determined using Edman degradation. nih.govresearchgate.net This classic protein sequencing method sequentially removes amino acids from the N-terminus of the peptide, which are then identified, allowing for the reconstruction of the entire primary structure. rapidnovor.comwikipedia.orgaltabioscience.com
The combination of these techniques provided a comprehensive characterization of Ar-AMP, confirming its identity as a 30-residue, cysteine-rich peptide. nih.gov
Structural Elucidation and Structure Activity Relationship Sar of Antimicrobial Peptide Ar Amp
Primary and Secondary Structural Characterization of Antimicrobial Peptide Ar-AMP
The foundational understanding of Ar-AMP's function begins with the characterization of its primary and secondary structures. These elements provide the initial blueprint for its three-dimensional architecture and subsequent biological activity.
Ar-AMP is a 30-residue peptide. nih.gov Its complete amino acid sequence was determined by Edman degradation combined with mass spectrometric methods. nih.gov The sequence is as follows:
Table 1: Amino Acid Sequence of Ar-AMP
| Position | Amino Acid (Three-Letter Code) | Amino Acid (One-Letter Code) |
|---|---|---|
| 1 | Ala | A |
| 2 | Gly | G |
| 3 | Glu | E |
| 4 | Cys | C |
| 5 | Val | V |
| 6 | Gln | Q |
| 7 | Gly | G |
| 8 | Arg | R |
| 9 | Cys | C |
| 10 | Pro | P |
| 11 | Ser | S |
| 12 | Gly | G |
| 13 | Met | M |
| 14 | Cys | C |
| 15 | Cys | C |
| 16 | Ser | S |
| 17 | Gln | Q |
| 18 | Phe | F |
| 19 | Gly | G |
| 20 | Tyr | Y |
| 21 | Cys | C |
| 22 | Gly | G |
| 23 | Arg | R |
| 24 | Gly | G |
| 25 | Pro | P |
| 26 | Lys | K |
| 27 | Tyr | Y |
| 28 | Cys | C |
| 29 | Gly | G |
Sequence analysis reveals that Ar-AMP belongs to the hevein-like family of antimicrobial peptides. nih.gov A key conserved motif of this family is the presence of multiple cysteine residues that form disulfide bridges, contributing to the peptide's stability. nih.govmsu.ru Ar-AMP contains six cysteine residues, classifying it as a 6C-hevein-like peptide. nih.govnih.gov These peptides are known for their high thermal, chemical, and enzymatic stability due to the cross-bracing by multiple disulfide bonds. nih.gov The cDNA encoding Ar-AMP indicates it is synthesized as a precursor protein with a 25-amino acid N-terminal signal sequence and a 34-residue C-terminal region, which are cleaved during post-translational processing to yield the mature 30-amino acid peptide. nih.govresearchgate.net
The secondary structure of hevein-like peptides is generally characterized by a coil-β1-β2-coil-β3 motif, where antiparallel β-strands form a central β-sheet. nih.gov The spatial structure of Ac-AMP2, a peptide from Amaranthus caudatus that differs from Ar-AMP by only three amino acids, was determined by NMR and shown to have an anti-parallel β-sheet as its main structural element. msu.rumsu.ru This high degree of sequence homology strongly suggests that Ar-AMP adopts a similar β-sheet conformation. nih.gov While specific studies on the helical content and conformational changes of Ar-AMP in membrane-mimicking environments are not extensively documented, the general behavior of hevein-like peptides involves interaction with membranes without necessarily undergoing a significant conformational shift to a helical structure. Their compact, disulfide-stabilized structure is a defining feature. nih.gov
Three-Dimensional Structural Determination of this compound
Determining the three-dimensional structure of Ar-AMP is crucial for understanding its mechanism of action at a molecular level.
While a specific NMR study for Ar-AMP has not been reported, the solution structure of the closely related Ac-AMP2 peptide was determined using this technique. msu.ru The structure of Ac-AMP2 revealed a compact fold dominated by an anti-parallel β-sheet, stabilized by a network of disulfide bonds. msu.ru Given the minimal sequence variation between Ar-AMP and Ac-AMP2, it is highly probable that Ar-AMP possesses a nearly identical three-dimensional structure in solution. msu.ru The spatial arrangement of hevein-like peptides typically includes a characteristic structural motif where the central β-sheet is surrounded by two small helices, all stabilized by disulfide bridges. msu.ru
There are no specific reports on the determination of the solid-state structure of Ar-AMP using X-ray crystallography. However, the spatial structure of the broader hevein (B150373) domain has been determined by both NMR and X-ray crystallography, providing a general structural framework for this family of peptides. nih.govmsu.ru These studies have been fundamental in analyzing the carbohydrate-binding abilities of these domains. nih.gov
Molecular Determinants of Antimicrobial Activity in Ar-AMP: A Structure-Function Perspective
The antimicrobial activity of Ar-AMP, particularly its potent antifungal properties, is intrinsically linked to its structure. nih.gov As a member of the hevein-like peptide family, its primary mechanism is associated with its ability to bind to chitin (B13524), a major component of fungal cell walls. nih.govcpu-bioinfor.org
The key molecular determinants for the activity of Ar-AMP and other hevein-like peptides include:
Chitin-Binding Site: These peptides contain a conserved chitin-binding site composed of several hydrophobic amino acid residues and a serine residue. mdpi.com This site facilitates the interaction with chitin on the surface of fungal hyphae, which is thought to interfere with their growth and elongation. mdpi.com
Cationic and Amphipathic Nature: The cationic and amphipathic properties of the chitin-binding domain are crucial for the initial electrostatic interaction with the negatively charged fungal membranes. researchgate.net Ar-AMP has a net positive charge, which promotes this binding. cpu-bioinfor.orgnih.gov
Conserved Residues: Hevein-like peptides share conserved cysteine, glycine (B1666218), and several aromatic amino acid residues that are critical for their structure and function. nih.gov The high homology between Ar-AMP and other active hevein-like peptides underscores the importance of these conserved residues. nih.gov
Interestingly, Ar-AMP was isolated from seeds that were nearly 20 years old and had lost their viability, yet the peptide retained its full antimicrobial activity, highlighting its exceptional stability. nih.govmsu.ru This remarkable stability, conferred by its compact, disulfide-rich structure, is a key feature that makes Ar-AMP a subject of interest for potential applications.
Role of Cationicity, Hydrophobicity, and Amphipathicity
The antimicrobial action of Ar-AMP is fundamentally influenced by its cationicity, hydrophobicity, and the resulting amphipathic nature. These properties are crucial for the initial interaction with and subsequent disruption of fungal cell membranes.
Cationicity: Ar-AMP possesses a net positive charge, a hallmark of many antimicrobial peptides. This positive charge is primarily attributed to the presence of basic amino acid residues. The cationic nature facilitates the initial electrostatic attraction of the peptide to the negatively charged components of fungal cell walls and membranes, such as phospholipids (B1166683) and glucans. This interaction is a prerequisite for its antimicrobial activity. Research on the broader family of hevein-like peptides has indicated that their antimicrobial efficacy can be diminished in the presence of cations, suggesting a competitive interaction at the microbial surface.
Hydrophobicity: The hydrophobic residues within the Ar-AMP sequence are essential for its ability to interact with and penetrate the lipid bilayer of fungal membranes. Following the initial electrostatic attraction, the hydrophobic regions of the peptide insert into the nonpolar core of the membrane. The balance between cationicity and hydrophobicity is critical; a certain threshold of hydrophobicity is necessary for membrane disruption.
Amphipathicity: The spatial arrangement of cationic and hydrophobic residues gives Ar-AMP its amphipathic character. This dual nature, with distinct polar and nonpolar faces, is a key determinant of its membrane-disruptive mechanism. In an aqueous environment, the peptide may exist in a relatively unstructured state. However, upon encountering a microbial membrane, it is thought to adopt a more defined amphipathic conformation, allowing for the hydrophobic regions to embed within the lipid bilayer while the cationic residues remain associated with the polar head groups. This interaction is believed to lead to membrane permeabilization and ultimately, fungal cell death.
Table 1: Physicochemical Properties of Ar-AMP
| Property | Value/Description | Significance in Antimicrobial Activity |
| Amino Acid Residues | 30 | A compact structure allowing for efficient interaction with microbial membranes. |
| Cationicity | Possesses a net positive charge. | Facilitates initial electrostatic attraction to negatively charged fungal cell surfaces. |
| Hydrophobicity | Contains a significant proportion of hydrophobic amino acid residues. | Enables insertion into and disruption of the lipid bilayer of fungal membranes. |
| Amphipathicity | Exhibits a spatial separation of cationic and hydrophobic residues. | Crucial for the mechanism of membrane permeabilization. |
Contribution of Specific Amino Acid Residues and Disulfide Bonds to Biological Potency
The biological potency of Ar-AMP is not merely a consequence of its general physicochemical properties but is also intricately linked to the specific contributions of its constituent amino acid residues and the stabilizing influence of its disulfide bonds.
Specific Amino Acid Residues: The amino acid sequence of Ar-AMP, while sharing homology with other hevein-like peptides, contains a specific arrangement of residues critical for its function. The presence of multiple glycine residues imparts conformational flexibility to the peptide backbone, which can be crucial for adopting the optimal structure for membrane interaction. Aromatic residues, if present, can contribute to the hydrophobic interactions with the fungal membrane. The precise identity and location of the cationic residues (such as lysine (B10760008) or arginine) determine the strength and specificity of the initial electrostatic interactions.
Disulfide Bonds: Ar-AMP is characterized by the presence of six cysteine residues, which form three intramolecular disulfide bonds. These covalent cross-links are vital for maintaining the structural integrity and stability of the peptide. The disulfide bridges lock the peptide into a compact, well-defined three-dimensional conformation. This rigid structure is essential for presenting the key amino acid residues in the correct orientation for binding to and disrupting the fungal cell membrane. The stability conferred by the disulfide bonds also makes Ar-AMP resistant to proteases and harsh environmental conditions, a valuable trait for a defense peptide. The loss of these disulfide bonds would likely lead to a significant reduction or complete loss of antifungal activity, as the peptide would be unable to maintain its functionally active conformation.
Table 2: Key Structural Features and Their Functional Roles in Ar-AMP
| Structural Feature | Description | Contribution to Biological Potency |
| Specific Amino Acid Sequence | A unique arrangement of 30 amino acids, including cationic, hydrophobic, and flexible (glycine) residues. | Determines the specific binding affinity and disruptive capability towards fungal membranes. |
| Six Cysteine Residues | Form three intramolecular disulfide bonds. | Essential for maintaining the correct three-dimensional structure and stability of the peptide. |
| Three Disulfide Bonds | Covalent cross-links that stabilize the peptide's fold. | Confers structural rigidity, resistance to degradation, and ensures the proper presentation of active residues. |
Mechanisms of Antimicrobial Action of Antimicrobial Peptide Ar Amp
Membrane-Disrupting Mechanisms of Antimicrobial Peptide Ar-AMP
The primary and most well-documented mechanism of action for Ar-AMP is the direct targeting and disruption of microbial cell membranes. This membranolytic activity leads to rapid cell death. researchgate.netnih.gov
Pore Formation Models (e.g., Barrel-Stave, Toroidal, Carpet Models)
Several models describe how antimicrobial peptides can form pores in lipid bilayers. For Ar-AMP, the evidence strongly points towards the toroidal pore model.
Toroidal Pore Model: This model is considered the most probable mechanism for Ar-AMP. In this model, the peptides insert into the membrane and induce the lipid monolayers to bend continuously, creating a pore where the water core is lined by both the peptides and the lipid head groups. nih.govnih.gov Studies on Arenicin-1 have shown that its antimicrobial activity is mediated by the formation of such toroidal pores, which can be assembled from two, three, or four peptide dimers along with lipid molecules. nih.gov The conductivity and stability of these pores can vary depending on the lipid composition of the target membrane. nih.gov
Barrel-Stave Model: In the barrel-stave model, peptides aggregate and insert into the membrane to form a pore resembling the staves of a barrel, with the hydrophobic surfaces of the peptides facing the lipid core and the hydrophilic surfaces lining the aqueous channel. There is currently no direct evidence to suggest that Ar-AMP utilizes the barrel-stave model for pore formation.
Carpet Model: The carpet model proposes that peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. At a critical concentration, this layer disrupts the membrane in a detergent-like manner, leading to micellization and membrane destruction. While Ar-AMP does interact with the membrane surface, the primary evidence for its pore-forming activity aligns more closely with the toroidal model rather than a carpet-like disruption. rsc.org
Membrane Permeabilization and Disruption of Ion Gradients
Ar-AMP's interaction with the microbial membrane leads to a significant increase in its permeability. nih.govnih.gov This permeabilization is a direct consequence of the formation of pores or lesions in the membrane. nih.gov Studies using flow cytometry with dyes such as propidium (B1200493) iodide have demonstrated that Arenicin-1 induces membrane permeabilization in both bacteria and fungi. nih.govnih.gov
This breach in membrane integrity disrupts the essential ion gradients across the cell membrane, which are crucial for maintaining cellular homeostasis and energy production. The formation of pores allows for the uncontrolled passage of ions, leading to depolarization of the membrane potential. nih.gov This dissipation of the electrochemical gradient is a key factor in the rapid killing of microbes by Ar-AMP.
Intracellular Target Interactions of this compound
Inhibition of Nucleic Acid Synthesis (DNA/RNA) and Replication
Direct inhibition of the enzymatic machinery responsible for DNA and RNA synthesis has not been extensively documented as a primary mechanism for Ar-AMP. However, some studies indicate that Ar-AMP can have downstream effects on nucleic acids. For instance, Arenicin-1 has been shown to induce an apoptosis-like response in Escherichia coli, which includes DNA damage. nih.gov This damage is likely a secondary effect resulting from the cascade of events initiated by membrane disruption and the influx of the peptide into the cytoplasm, rather than a direct interaction with replication enzymes. One study demonstrated that an analog of Arenicin-1 was capable of binding to DNA in vitro. researchgate.net
Disruption of Protein Synthesis and Enzymatic Activities
Similar to nucleic acid synthesis, there is no strong evidence to suggest that Ar-AMP directly inhibits ribosomes or the process of protein synthesis. However, the permeabilization of the cell membrane by Ar-AMP can facilitate the entry of other molecules, including antibiotics that do inhibit protein synthesis. Studies have shown a synergistic effect when Arenicin-1 is combined with protein synthesis inhibitors like erythromycin (B1671065) and chloramphenicol, suggesting that Ar-AMP's membrane-disrupting activity enhances the efficacy of these antibiotics by allowing them to reach their intracellular targets. nih.gov
Furthermore, the general disruption of cellular homeostasis caused by membrane leakage and ion gradient collapse would indirectly impair enzymatic activities that are dependent on specific intracellular conditions for their function. The production of hydroxyl radicals and transient depletion of NADH induced by Arenicin-1 can also contribute to oxidative stress, which would negatively impact various enzymatic processes. nih.gov
Immunomodulatory Properties of this compound
Beyond its direct antimicrobial actions, Ar-AMP has been shown to possess immunomodulatory properties, indicating its ability to influence the host's immune response. mdpi.comexplorationpub.com This dual functionality is a characteristic of many host defense peptides.
The immunomodulatory effects of Arenicin-1 have been specifically demonstrated through its interaction with the human complement system. mdpi.com The complement system is a crucial part of the innate immune response. Research has shown that Arenicin-1 can modulate complement activity in a concentration-dependent manner:
At low concentrations , Arenicin-1 can stimulate the activation of the complement system. nih.gov
At higher concentrations , it acts as an inhibitor of the complement system. nih.gov
Modulation of Cytokine Production and Inflammatory Pathways
While direct studies on Ar-AMP's effect on cytokine production are limited, research on other peptide fractions from amaranth (B1665344) provides significant insights into their anti-inflammatory potential. These studies suggest that amaranth-derived peptides can play a crucial role in downregulating inflammatory responses.
A key mechanism implicated in the anti-inflammatory effects of amaranth peptides is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a central regulator of inflammation, and its activation leads to the production of numerous pro-inflammatory cytokines. An active anticoagulant peptide fraction (AF) from amaranth was found to inhibit the expression of tissue factor (TF) by suppressing the NF-κB pathway in activated human monocytes. nih.gov
In this study, the amaranth peptide fraction significantly suppressed the expression of several key cytokines and chemokines, as detailed in the table below. nih.gov
| Cytokine/Chemokine | Percentage Reduction |
| MIP-3α | 78.8% |
| Interleukin-1β | 61.8% |
| Interleukin-1α | 54.1% |
| TARC | 42.6% |
| Pentraxin 3 | 37.9% |
| PDGF-AA | 37.8% |
| Data derived from a study on an active anticoagulant peptide fraction from amaranth. nih.gov |
The substantial reduction in pro-inflammatory mediators such as Interleukin-1β and Interleukin-1α highlights the potent anti-inflammatory properties of amaranth peptides. nih.gov Furthermore, another study identified a specific amaranth-derived peptide, SSEDIKE, which was shown to suppress the expression of mRNA coding for the chemokine CCL20 in activated human intestinal epithelial cells. researchgate.net This finding further supports the role of amaranth peptides in attenuating inflammatory responses at the transcriptional level. researchgate.net
While these findings are not specific to Ar-AMP, they provide a strong indication of the immunomodulatory potential of peptides from Amaranthus retroflexus. The observed "mild immunomodulatory properties" of Ar-AMP may be attributable to similar mechanisms involving the modulation of key inflammatory pathways and the suppression of pro-inflammatory cytokine production. nih.gov
Chemotaxis and Influence on Immune Cell Recruitment
Chemotaxis, the directed movement of immune cells towards a chemical stimulus, is a critical process in the immune response, guiding cells to sites of infection or injury. nih.gov Many antimicrobial peptides are known to act as chemoattractants for various immune cells, including neutrophils, monocytes, and T-lymphocytes. nih.govnih.gov
Currently, there is no specific scientific literature detailing the chemotactic activity of the this compound. However, the broader family of antimicrobial peptides, to which Ar-AMP belongs, exhibits significant chemotactic and immune cell recruitment capabilities. nih.govnih.gov For instance, the human cathelicidin (B612621) LL-37 is known to attract monocytes, neutrophils, and T-lymphocytes to the site of inflammation. nih.gov Similarly, defensins, another major family of AMPs, can attract neutrophils, immature dendritic cells, and naive T-lymphocytes. nih.gov
Given that Ar-AMP is noted to have immunomodulatory properties, it is plausible that it may also influence immune cell migration. nih.gov However, without direct experimental evidence, any chemotactic role of Ar-AMP remains speculative. Future research is needed to investigate whether Ar-AMP can directly recruit immune cells or modulate the production of chemokines to indirectly influence immune cell trafficking.
Spectrum of Antimicrobial Activity of Antimicrobial Peptide Ar Amp
Efficacy Against Gram-Positive Bacterial Pathogens
Antimicrobial peptides derived from the skin of the frog Amolops ricketti have demonstrated notable efficacy against Gram-positive bacteria. A study characterizing these peptides, specifically from the brevinin-1 (B586460) and brevinin-2 (B1175259) families, revealed their potent antibacterial properties. The synthesized peptides brevinin-1RTa, brevinin-1RTb, and brevinin-2RTb were tested against various Gram-positive strains, with their activity measured by the Minimum Inhibitory Concentration (MIC) in µg/mL.
The brevinin-family peptides from Amolops ricketti exhibit a strong, membrane-disrupting mechanism of action, which is characteristic of many antimicrobial peptides. This allows them to effectively target and lyse bacterial cells. Extracts from Amaranthus retroflexus, the source of the specifically named Ar-AMP, have also shown activity against Gram-positive bacteria such as Staphylococcus aureus and Sarcina lutea. jmpas.comresearchgate.net
Table 1: Efficacy of Amolops ricketti Peptides Against Gram-Positive Bacteria
| Peptide | Staphylococcus aureus (ATCC 25923) MIC (µg/mL) | Bacillus subtilis (ATCC 6633) MIC (µg/mL) |
|---|---|---|
| Brevinin-1RTa | 5 | 10 |
| Brevinin-1RTb | 10 | 20 |
| Brevinin-2RTb | 20 | 40 |
Efficacy Against Gram-Negative Bacterial Pathogens
The peptides from Amolops ricketti also display a broad spectrum of activity that extends to Gram-negative bacterial pathogens. Their amphipathic nature allows them to interact with and disrupt the outer membrane of Gram-negative bacteria, a crucial step in exerting their antimicrobial effect. The efficacy of brevinin-1RTa, brevinin-1RTb, and brevinin-2RTb against common Gram-negative bacteria is summarized below.
In addition to the peptides from Amolops ricketti, the peptide AR-23 from Rana tagoi has also been shown to possess activity against Gram-negative bacteria, including carbapenem-resistant strains of Escherichia coli and Klebsiella pneumoniae. mdpi.com The MIC values for AR-23 against these bacteria were reported to be in the range of 6.25 to 50 µM. mdpi.com
Table 2: Efficacy of Amolops ricketti Peptides Against Gram-Negative Bacteria
| Peptide | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) |
|---|---|---|
| Brevinin-1RTa | 20 | 40 |
| Brevinin-1RTb | 40 | 80 |
| Brevinin-2RTb | 80 | >100 |
Antifungal Activity of Antimicrobial Peptide Ar-AMP
A 30-residue antimicrobial peptide specifically designated Ar-AMP, isolated from the seeds of amaranth (B1665344) (Amaranthus retroflexus), has demonstrated significant antifungal properties. nih.gov This peptide belongs to the hevein-like family of antimicrobial peptides. nih.gov Research has shown that Ar-AMP can effectively inhibit the growth of a variety of fungal pathogens. jmpas.comnih.govresearchgate.net
The antifungal action of Ar-AMP from amaranth involves causing morphological changes in the fungi at micromolar concentrations. nih.govresearchgate.net It has been shown to be effective against several plant-pathogenic fungi. jmpas.comnih.govresearchgate.net
Table 3: Antifungal Spectrum of Ar-AMP from Amaranthus retroflexus
| Fungal Species | Activity |
|---|---|
| Fusarium culmorum | Growth inhibition nih.govresearchgate.net |
| Helminthosporium sativum | Growth inhibition nih.govresearchgate.net |
| Alternaria consortiale | Growth inhibition nih.govresearchgate.net |
| Botrytis cinerea | Growth inhibition nih.govresearchgate.net |
Antiviral Activity of this compound
The amphibian peptide AR-23, derived from the skin secretions of Rana tagoi, has been identified as a potent antiviral agent. researchgate.netnih.govnih.gov This peptide exhibits a broad spectrum of activity, particularly against enveloped viruses. researchgate.netnih.govnih.gov The antiviral mechanism of AR-23 is primarily directed at the early stages of viral infection, where it interferes with the virus's ability to attach to and enter host cells. researchgate.netnih.gov
AR-23 has shown efficacy against both DNA and RNA enveloped viruses. nih.gov Notably, it was found to be inactive against non-enveloped viruses, suggesting that its primary target is the viral envelope. nih.govnih.gov
Table 4: Antiviral Efficacy of AR-23
| Virus | Family | Type | IC₅₀ |
|---|---|---|---|
| Herpes Simplex Virus-1 (HSV-1) | Herpesviridae | Enveloped DNA | 0.39 µM nih.gov |
| Measles Virus (MeV) | Paramyxoviridae | Enveloped RNA | 3.125 µM nih.gov |
| Human Parainfluenza Virus-2 (HPIV-2) | Paramyxoviridae | Enveloped RNA | 3.125 µM nih.gov |
| Human Coronavirus 229E (HCoV-229E) | Coronaviridae | Enveloped RNA | 3.125 µM nih.gov |
Anti-Biofilm Activity of this compound
The formation of biofilms by pathogenic microorganisms presents a significant challenge in clinical settings due to their increased resistance to conventional antibiotics. Certain antimicrobial peptides have demonstrated the ability to both prevent the formation of biofilms and disrupt established ones.
The peptide AR-23 has been shown to interfere with the initial stages of biofilm formation by Gram-negative bacteria. mdpi.com By acting on the early attachment of bacterial cells to surfaces, AR-23 can prevent the development of a mature biofilm structure. mdpi.com Similarly, peptides from the brevinin family, such as those found in Amolops ricketti, are known to possess anti-biofilm properties. qub.ac.uknih.gov For instance, a novel brevinin-2 peptide was found to inhibit biofilm formation by both Staphylococcus aureus and Enterococcus faecalis. researchgate.netnih.gov
In addition to preventing biofilm formation, some antimicrobial peptides can also eradicate pre-existing, mature biofilms. Brevinin peptides have been documented to disrupt the structure of mature biofilms. qub.ac.ukmdpi.com For example, a brevinin-1 peptide demonstrated the ability to clear mature biofilms of S. aureus. nih.gov This disruptive activity is often attributed to the peptide's ability to penetrate the extracellular polymeric substance (EPS) matrix of the biofilm and kill the embedded bacteria. qub.ac.uknih.gov
Microbial Resistance Mechanisms to Antimicrobial Peptide Ar Amp and Counter Strategies
Bacterial Adaptations and Resistance Pathways Against Ar-AMP
Bacteria have evolved a sophisticated arsenal of defense mechanisms to counteract the effects of cationic antimicrobial peptides like Ar-AMP. These strategies primarily focus on preventing the peptide from reaching its target—the bacterial cell membrane—or mitigating its disruptive effects.
Modification of Bacterial Membrane Components
A primary defense strategy involves altering the composition of the bacterial cell envelope to reduce its net negative charge, thereby electrostatically repelling cationic AMPs. Bacteria can achieve this through several modifications:
Alteration of Teichoic Acids: In Gram-positive bacteria, the D-alanylation of teichoic and lipoteichoic acids introduces positive charges, diminishing the binding affinity of cationic peptides.
These modifications effectively weaken the initial electrostatic interactions that are crucial for Ar-AMP to accumulate at the bacterial surface and exert its antimicrobial action.
Efflux Pumps and Proteolytic Degradation of Ar-AMP
Once an antimicrobial peptide crosses the outer defenses, bacteria can employ active mechanisms to remove it or break it down:
Efflux Pumps: Bacteria possess various efflux pump systems that can actively transport a wide range of molecules, including AMPs, out of the cell. Overexpression of these pumps can prevent the intracellular concentration of Ar-AMP from reaching a lethal threshold.
Proteolytic Degradation: Bacteria can secrete proteases that specifically cleave and inactivate AMPs. The inherent stability of Ar-AMP due to its cysteine-rich nature and disulfide bonds likely offers a degree of protection against this mechanism, a characteristic feature of many plant-derived AMPs. researchgate.netmsu.rumdpi.com
Table 1: General Mechanisms of Bacterial Resistance to Antimicrobial Peptides
| Resistance Mechanism | Description | Bacterial Type |
| Membrane Modification | Alteration of cell surface charge to repel cationic AMPs. | Gram-positive & Gram-negative |
| Efflux Pumps | Active transport of AMPs out of the bacterial cell. | Gram-positive & Gram-negative |
| Proteolytic Degradation | Enzymatic breakdown of the AMP by bacterial proteases. | Gram-positive & Gram-negative |
| Biofilm Formation | Creation of a protective extracellular matrix. | Biofilm-forming bacteria |
Adaptive Resistance Through Biofilm Formation and Extracellular Shielding
Biofilms represent a significant challenge in antimicrobial therapy, providing a multi-layered defense against agents like Ar-AMP:
Physical Barrier: The extracellular polymeric substance (EPS) matrix of a biofilm can physically impede the diffusion of antimicrobial peptides, preventing them from reaching the embedded bacteria.
Altered Microenvironment: The chemical and physiological gradients within a biofilm can inactivate AMPs or reduce their efficacy.
Extracellular DNA (eDNA): The negatively charged eDNA within the biofilm matrix can bind to and sequester cationic AMPs, further limiting their availability to interact with bacterial cells.
Strategies to Overcome Ar-AMP Resistance
Overcoming microbial resistance to Ar-AMP will likely require multifaceted approaches that enhance its efficacy and circumvent bacterial defense mechanisms.
Synergistic Combinations of Ar-AMP with Conventional Antimicrobials
Combining Ar-AMP with traditional antibiotics presents a promising strategy to enhance antimicrobial activity and combat resistance. The distinct mechanisms of action can create a synergistic effect:
Membrane Permeabilization: Ar-AMP can disrupt the bacterial membrane, thereby increasing the permeability and facilitating the entry of conventional antibiotics that may have intracellular targets. This can re-sensitize resistant bacteria to existing drugs.
Inhibition of Resistance Mechanisms: In some cases, AMPs have been shown to interfere with bacterial resistance mechanisms, such as efflux pumps, making the bacteria more susceptible to the partner antibiotic.
Table 2: Potential Synergistic Combinations and Mechanisms
| Combination | Potential Mechanism of Synergy |
| Ar-AMP + Beta-lactams | Ar-AMP disrupts the outer membrane of Gram-negative bacteria, allowing beta-lactams to reach the peptidoglycan layer. |
| Ar-AMP + Aminoglycosides | Ar-AMP increases membrane permeability, enhancing the uptake of aminoglycosides to their ribosomal targets. |
| Ar-AMP + Fluoroquinolones | Increased intracellular access for fluoroquinolones to inhibit DNA gyrase. |
Design of Ar-AMP Analogs with Enhanced Resistance Stability and Efficacy
Rational design and modification of the Ar-AMP sequence can lead to the development of novel analogs with improved properties:
Increased Cationicity and Amphipathicity: Modifying the amino acid sequence to increase the net positive charge and optimize the hydrophobic-hydrophilic balance can enhance the peptide's interaction with and disruption of bacterial membranes.
Improved Proteolytic Stability: While Ar-AMP is naturally stable, further modifications, such as the incorporation of non-natural amino acids, can enhance its resistance to a broader range of bacterial proteases.
Reduced Cytotoxicity: Modifications can be engineered to increase the selectivity of the peptide for bacterial membranes over host cells, thereby improving its therapeutic index.
Continued research into the specific interactions between Ar-AMP and bacterial resistance determinants will be crucial for designing the next generation of this promising plant-derived antimicrobial peptide.
Engineered Analogs and Rational Design of Antimicrobial Peptide Ar Amp Variants
Peptide Engineering Approaches for Enhanced Antimicrobial Activity and Selectivity
The development of potent and selective antimicrobial agents is a critical area of research, driven by the rise of antibiotic-resistant bacteria. Arginine-rich antimicrobial peptides (Ar-AMPs) are a promising class of molecules due to their cationic nature, which facilitates interaction with negatively charged bacterial membranes. asm.org Peptide engineering allows for the rational design of Ar-AMP variants with improved therapeutic properties. asm.orgnih.gov
Amino Acid Substitutions and Truncations
Amino acid substitution is a fundamental strategy to modulate the activity and selectivity of Ar-AMPs. Key physicochemical properties such as charge, hydrophobicity, and amphipathicity can be fine-tuned by replacing specific residues. nih.govnih.gov
Research Findings on Amino Acid Substitutions:
Substitutions often focus on enhancing the peptide's positive charge and optimizing its hydrophobic moment. For instance, replacing neutral or acidic amino acids with arginine or lysine (B10760008) can increase the net positive charge, strengthening the initial electrostatic interaction with bacterial membranes. mdpi.com The introduction of tryptophan is also a common strategy, as its bulky, hydrophobic side chain can promote deeper penetration into the lipid bilayer. asm.org
One study on an engineered cationic antimicrobial peptide composed exclusively of arginine (Arg) and tryptophan (Trp), WR12, demonstrated that a 12-residue length was optimal for potent activity against a range of multidrug-resistant pathogens. asm.org This highlights the importance of balancing chain length with amino acid composition.
| Peptide Variant | Sequence | Target Organism(s) | Key Substitution(s) | Resulting Change in Activity |
| WR12 | Ac-WRWRWRWRWRW-NH2 | P. aeruginosa, S. aureus | Optimized Arg/Trp | High activity at a reduced length compared to parent peptides |
| SAAP-148 Analog | Varies | E. coli, P. aeruginosa | Lysine Scan | Altered hemolytic and antimicrobial activity based on position |
| AR-23 Analog | Varies | E. coli, S. aureus | Ala -> Arg/Lys | Decreased hemolytic activity, variable antimicrobial effect |
This table is interactive and can be sorted by column.
Truncation, the shortening of a peptide sequence, is another effective approach to identify the minimal active domain of an Ar-AMP. This can lead to the development of smaller, more cost-effective peptides that retain or even gain activity. nih.gov Studies on peptides derived from bovine lactoferricin (B1576259) (LfcinB), which is rich in arginine and tryptophan, have shown that truncated versions containing the minimal antimicrobial motif RRWQWR exhibit significant antibacterial activity. nih.gov
Cyclization, Dimerization, and Non-natural Amino Acid Incorporations
Structural modifications beyond simple amino acid changes can confer significant advantages to Ar-AMPs, particularly in terms of stability and activity.
Cyclization:
Cyclization involves forming a covalent bond between the peptide's termini or between side chains, creating a cyclic structure. This conformational constraint can enhance proteolytic stability by masking protease cleavage sites. nih.govresearchgate.net Cyclic peptides often exhibit improved binding affinity and selectivity for their targets. Research on cyclic arginine-rich peptides has shown that cyclization can significantly improve protease resistance and antimicrobial activity. nih.gov
Dimerization:
Dimerization is the process of linking two monomeric peptides. This can be achieved through various chemical linkers, such as disulfide bonds or by incorporating branching amino acids like lysine. nih.govmdpi.com Dimerization effectively increases the local concentration of the peptide at the bacterial membrane, which can lead to enhanced membrane disruption and a lower minimum inhibitory concentration (MIC). nih.govmdpi.com Studies on dimeric forms of arginine-rich peptides have demonstrated increased antibacterial activity compared to their monomeric counterparts. nih.gov
| Modification Strategy | Example Peptide Class | Key Structural Change | Primary Advantage(s) |
| Cyclization | Arginine-rich peptides | Head-to-tail or side-chain-to-side-chain covalent bond | Enhanced proteolytic stability, improved binding affinity |
| Dimerization | Magainin 2 analogs | Covalent linking of two peptide monomers | Increased local concentration, enhanced membrane disruption |
This table is interactive and can be sorted by column.
Non-natural Amino Acid Incorporation:
The incorporation of non-natural amino acids (uAAs) into Ar-AMP sequences offers a powerful tool for enhancing their therapeutic potential. nih.govnih.gov These synthetic amino acids can introduce novel chemical properties, such as altered side-chain functionalities and backbone structures, that are not found in the 20 proteinogenic amino acids. A key advantage of incorporating uAAs is the potential to significantly increase resistance to proteolytic degradation, as proteases are often specific to natural L-amino acid residues. nih.govresearchgate.net Furthermore, uAAs can be used to fine-tune the hydrophobicity and amphipathicity of the peptide, leading to improved antimicrobial activity and selectivity. acs.org
Optimization of Ar-AMP for Specific Antimicrobial Applications
The rational design of Ar-AMPs can be tailored to target specific pathogens or to enhance their stability in physiological environments.
Increased Specificity to Pathogenic Microorganisms
While broad-spectrum activity is often desirable, in some clinical scenarios, a narrow-spectrum agent that targets a specific pathogen without disrupting the host's beneficial microbiota is preferred. nih.gov Engineering Ar-AMPs for increased specificity can be achieved by modifying the peptide sequence to enhance its affinity for the unique membrane compositions of target pathogens. nih.gov
For example, the cell membranes of Gram-positive bacteria, such as Staphylococcus aureus, are rich in teichoic acids, while Gram-negative bacteria, like Pseudomonas aeruginosa, possess an outer membrane containing lipopolysaccharides (LPS). nih.gov By optimizing the charge distribution and hydrophobicity of an Ar-AMP, it is possible to favor its interaction with one type of membrane over another.
Research Findings on Specificity:
A study on an engineered peptide, 17BIPHE2, which is a 17-residue peptide, has shown efficacy against ESKAPE pathogens, including P. aeruginosa and S. aureus. frontiersin.org The design of hybrid peptides, which fuse a pathogen-targeting domain with a lytic AMP domain, is another promising strategy. For instance, a hybrid peptide (PA2-GNU7) was developed with high specificity for P. aeruginosa. nih.gov Similarly, a targeting AMP, S2, was designed to specifically kill S. aureus. nih.gov
| Engineered Peptide | Target Pathogen(s) | Design Strategy | Outcome |
| 17BIPHE2 | P. aeruginosa, S. aureus | Based on human LL-37 | Effective against ESKAPE pathogens |
| PA2-GNU7 | P. aeruginosa | Fusion of a targeting peptide with an AMP | High specificity for P. aeruginosa |
| S2 | S. aureus | Fusion of a targeting domain with an AMP domain | Specific killing activity against S. aureus with low resistance induction |
This table is interactive and can be sorted by column.
Enhanced Stability Against Proteolytic Degradation
A major hurdle for the clinical application of peptide-based therapeutics is their susceptibility to degradation by proteases present in the host. nih.govresearchgate.net Several strategies can be employed to enhance the proteolytic stability of Ar-AMPs.
As previously mentioned, cyclization is a highly effective method for increasing protease resistance. nih.govresearchgate.net The incorporation of D-amino acids, which are the enantiomers of the naturally occurring L-amino acids, can render peptide bonds unrecognizable to many proteases. nih.gov Furthermore, the inclusion of other non-natural amino acids can sterically hinder protease access to the peptide backbone. nih.gov Terminal modifications, such as N-terminal acetylation and C-terminal amidation, can also protect against exopeptidases. nih.gov
Research Findings on Stability:
Studies have consistently shown that the incorporation of D-amino acids and cyclization significantly improves the stability of arginine-rich peptides in the presence of proteases like trypsin and in human serum. nih.gov The substitution of natural amino acids with non-natural counterparts, such as Azulenyl-Alanine, has also been shown to improve proteolytic stability while preserving antimicrobial activity. nih.gov
Pre Clinical Research Applications of Antimicrobial Peptide Ar Amp
In vitro Efficacy in Complex Biological Matrices
There is no available scientific literature detailing the in vitro efficacy of an antimicrobial peptide specifically designated as "Ar-AMP" in complex biological matrices such as serum, blood, or plasma. General research on other antimicrobial peptides (AMPs) indicates that their efficacy can be influenced by the components of these matrices, but no such studies have been found for "Ar-AMP."
In vivo Efficacy in Animal Models of Infection
No published studies were identified that investigate the in vivo efficacy of "Antimicrobial peptide Ar-AMP" in any animal models of infection.
Topical Infection Models
There is no available data from studies using topical infection models, such as wound or skin infection models, to evaluate the efficacy of "Ar-AMP."
Systemic Infection Models
No research has been published on the use of "this compound" in systemic infection models, such as those for sepsis or bacteremia.
Protection of Plant Seedlings from Pathogen Infection
There is no scientific evidence to suggest that "this compound" has been investigated for its potential to protect plant seedlings from pathogen infection.
Potential in Medical Device Coatings and Biomaterials Research
No research articles or patents were found that describe the use of "this compound" in the development of medical device coatings or in biomaterials research. While the coating of medical devices with other antimicrobial peptides is an active area of research, "Ar-AMP" is not mentioned in this context in the available literature.
Role in Agricultural and Food Preservation Applications
There is no information available to support the application of "this compound" in agricultural practices or for the preservation of food products.
Table of Compound Names
As no specific chemical compounds related to "this compound" were identified in the scientific literature, a table of compound names cannot be generated.
Comparative Analysis of Antimicrobial Peptide Ar Amp with Other Leading Antimicrobial Peptides
Comparative Potency and Spectrum of Activity
A direct quantitative comparison of the potency of Ar-AMP with other leading antimicrobial peptides is challenging due to the limited availability of specific Minimum Inhibitory Concentration (MIC) data for Ar-AMP. However, a qualitative assessment of its spectrum of activity can be made based on existing research.
Ar-AMP , isolated from the seeds of Amaranthus retroflexus, has demonstrated significant antifungal properties. It effectively inhibits the growth of various fungi, including Fusarium culmorium, Helminthosporium sativum, Alternaria consortiale, and Botrytis cinerea, and causes morphological changes in Rhizoctonia solani at micromolar concentrations nih.gov. While its primary characterization is as an antifungal agent, some evidence suggests it is effective against Gram-positive bacteria but not Gram-negative bacteria researchgate.net.
In comparison, other leading antimicrobial peptides exhibit broader and more extensively quantified spectra of activity.
LL-37 , a human cathelicidin (B612621), displays a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with MICs typically ranging from 1 to 10 µM peptidesociety.org. It also possesses antifungal activity against pathogens like Candida albicans peptidesociety.org. However, its efficacy against C. albicans can be limited, with some studies reporting a Minimum Inhibitory Concentration (MIC) greater than 250 μg/ml frontiersin.org.
Magainin II , an α-helical peptide from the African clawed frog Xenopus laevis, is active against a wide range of Gram-positive and Gram-negative bacteria and fungi mdpi.comresearchgate.netapsnet.org. Its MIC values can be as low as 2-4 µM against bacteria like Acinetobacter baumannii mdpi.com.
Polymyxin B , a cyclic lipopeptide, is particularly potent against Gram-negative bacteria, with MICs often at or below 2 mg/L for susceptible strains of Pseudomonas aeruginosa, Acinetobacter baumannii, and Enterobacteriaceae asm.orginformahealthcare.com. However, it has limited activity against Gram-positive bacteria.
The following table provides a summary of the antimicrobial spectrum for these peptides.
| Peptide | Class | Primary Spectrum of Activity |
| Ar-AMP | Hevein-like | Antifungal (e.g., Fusarium, Helminthosporium, Alternaria, Botrytis); some activity against Gram-positive bacteria. |
| LL-37 | Cathelicidin (α-helical) | Broad-spectrum antibacterial (Gram-positive and Gram-negative); Antifungal (Candida albicans). |
| Magainin II | Magainin (α-helical) | Broad-spectrum antibacterial (Gram-positive and Gram-negative); Antifungal. |
| Polymyxin B | Lipopeptide | Primarily Gram-negative bacteria. |
Distinctive Structural Features and Mechanistic Differences
Ar-AMP and the selected leading antimicrobial peptides belong to different structural classes, which dictates their distinct mechanisms of action.
Ar-AMP is a 30-residue peptide belonging to the hevein-like family of plant AMPs. A defining characteristic of this family is the presence of multiple cysteine residues that form disulfide bonds, creating a stable, compact structure. Specifically, Ar-AMP contains six cysteine residues nih.gov. This structure is similar to chitin-binding proteins and consists of a β-sheet with two antiparallel β-strands, an N-terminal coil, and a C-terminal helical turn. The proposed mechanism of action for hevein-like peptides involves binding to chitin (B13524), a major component of fungal cell walls, which disrupts the cell wall integrity nih.gov.
In contrast:
LL-37 is a 37-amino acid human cathelicidin that adopts an α-helical conformation. It is a cationic and amphipathic molecule. Its mechanism of action is primarily through membrane disruption, often described by the "carpet-like" model, where the peptides accumulate on and disrupt the integrity of the bacterial membrane peptidesociety.org.
Magainin II is a 23-amino acid peptide that also forms an amphipathic α-helix . It is believed to act by forming "toroidal pores" in the bacterial membrane, where the peptides insert into the membrane and induce the lipids to bend inward, creating a water channel that leads to cell lysis mdpi.com.
Polymyxin B is a cyclic lipopeptide with a polycationic peptide ring and a fatty acid tail. Its mechanism involves an initial electrostatic interaction with the lipopolysaccharide (LPS) of the outer membrane of Gram-negative bacteria. The fatty acid tail then inserts into and disrupts the membrane, leading to increased permeability and cell death informahealthcare.com.
The table below summarizes these structural and mechanistic differences.
| Peptide | Structural Class | Key Structural Features | Primary Mechanism of Action |
| Ar-AMP | Hevein-like | 30 amino acids, 6 cysteine residues forming disulfide bonds, β-sheet structure. | Chitin-binding and fungal cell wall disruption. |
| LL-37 | Cathelicidin (α-helical) | 37 amino acids, amphipathic α-helix, cationic. | Membrane disruption (carpet-like model). |
| Magainin II | Magainin (α-helical) | 23 amino acids, amphipathic α-helix, cationic. | Membrane disruption (toroidal pore model). |
| Polymyxin B | Lipopeptide | Cyclic peptide ring, fatty acid tail, polycationic. | LPS binding and membrane disruption. |
Advantages and Limitations of Ar-AMP in Research Contexts
While specific research applications of Ar-AMP are not extensively documented, its properties as a plant-derived, hevein-like peptide suggest several advantages and limitations in a research context.
Advantages:
Novelty and Specificity: As a plant-derived peptide with a primary antifungal focus, Ar-AMP offers a unique scaffold for studying antifungal mechanisms, particularly those targeting chitin. This specificity could be advantageous for developing targeted antifungal agents with potentially fewer off-target effects compared to broad-spectrum antimicrobials.
Stability: The disulfide-rich structure of hevein-like peptides like Ar-AMP generally confers high stability against proteases and extreme temperatures and pH nih.gov. This stability is a significant advantage in various research applications, including in vitro assays and potentially for the development of robust agricultural or therapeutic agents.
Source Availability: Being derived from seeds, there is a potential for a sustainable and scalable source of Ar-AMP or for the genetic material to be used in recombinant production systems researchgate.net.
Lower Resistance Potential: Plant-derived AMPs may have had less exposure to human pathogens, potentially reducing the likelihood of pre-existing resistance mechanisms researchgate.net.
Limitations:
Limited Spectrum: The apparent narrow spectrum of activity, primarily against fungi and some Gram-positive bacteria, may limit its utility in research focused on broad-spectrum antibacterial agents.
Lack of Quantitative Data: The absence of comprehensive MIC data makes it difficult to quantitatively assess its potency and to design experiments that require precise concentrations for comparative studies.
Complex Structure for Synthesis: The presence of multiple disulfide bonds can make the chemical synthesis and proper folding of Ar-AMP more complex and costly compared to linear α-helical peptides like LL-37 and Magainin II.
Challenges in Mechanistic Studies: The study of chitin-binding peptides can be complex, requiring specialized assays to investigate their interaction with the fungal cell wall. The precise molecular interactions and downstream effects of this binding are still an active area of research for hevein-like peptides in general nih.gov.
Advanced Methodologies and Future Directions in Antimicrobial Peptide Ar Amp Research
High-Throughput Screening for Ar-AMP Potentiators and Efficacy Enhancers
The identification of compounds that can enhance the antimicrobial activity of Ar-AMP is crucial for its development as a therapeutic agent. High-throughput screening (HTS) offers a rapid and efficient approach to test large libraries of compounds for their ability to potentiate Ar-AMP's effects. nih.govcreative-biolabs.com HTS assays can be designed to measure the inhibition of fungal growth in the presence of a suboptimal concentration of Ar-AMP and a library of small molecules. A positive "hit" would be a compound that, when combined with Ar-AMP, results in a significant increase in antifungal activity.
One common HTS method is the use of luminescence-based assays, where a luminescent signal is dependent on the metabolic activity of the target fungus. nih.gov A decrease in luminescence upon treatment with Ar-AMP and a test compound would indicate enhanced fungal killing. Another approach is the "checkerboard" assay, which can be adapted for a high-throughput format to systematically test combinations of Ar-AMP with other compounds to identify synergistic interactions. mdpi.com The Fractional Inhibitory Concentration Index (FICI) is calculated from these assays to quantify the degree of synergy. nih.gov
The types of compounds that could be screened as potential potentiators for Ar-AMP are diverse and can be categorized as follows:
| Compound Class | Rationale for Screening with Ar-AMP | Potential for Synergy |
| Conventional Antifungal Drugs | Combining Ar-AMP with existing antifungals could lead to lower required doses of both agents, potentially reducing toxicity and overcoming resistance. | High |
| Non-Antimicrobial Peptides | Certain peptides may not have direct antimicrobial activity but could facilitate Ar-AMP's interaction with the fungal cell membrane or inhibit fungal defense mechanisms. | Moderate to High |
| Small Molecule Libraries | Large, diverse libraries of synthetic or natural small molecules could contain novel compounds that interact with Ar-AMP or fungal targets to enhance its activity. | Moderate |
| Plant-derived Compounds | Natural compounds from plants may have evolved to work synergistically with antimicrobial peptides like Ar-AMP. | Moderate to High |
These HTS campaigns can accelerate the discovery of Ar-AMP potentiators, paving the way for the development of more effective combination therapies against fungal infections.
Application of Computational Biology, Machine Learning, and Artificial Intelligence in Ar-AMP Design and Prediction
Computational biology, machine learning (ML), and artificial intelligence (AI) are revolutionizing the field of antimicrobial peptide research by enabling the rapid design and prediction of novel, more potent peptides. butu.org These in silico approaches can be applied to Ar-AMP to predict its activity, guide modifications for enhanced efficacy, and identify new Ar-AMP analogs with improved properties.
Machine learning algorithms can be trained on large datasets of known antimicrobial peptides to identify the key physicochemical properties that correlate with antifungal activity. nih.gov These models can then be used to predict the antifungal potential of novel peptide sequences. For plant-derived AMPs like Ar-AMP, specific prediction tools such as PTPAMP have been developed to classify peptides into functional categories like antibacterial, antifungal, and antiviral. nih.gov
The application of these computational tools in Ar-AMP research can be summarized in the following table:
| Computational Approach | Application in Ar-AMP Research | Expected Outcome |
| Machine Learning Classifiers | Predict the antifungal activity of Ar-AMP and its analogs based on sequence features. mdpi.com | Prioritization of promising Ar-AMP variants for synthesis and experimental testing. |
| Generative Adversarial Networks (GANs) | Generate novel peptide sequences inspired by Ar-AMP with potentially improved antifungal properties. | Discovery of new Ar-AMP-like peptides with enhanced efficacy. |
| Molecular Dynamics Simulations | Model the interaction of Ar-AMP with fungal cell membranes to understand its mechanism of action. | Insights into the structural basis of Ar-AMP's antifungal activity, guiding rational design of modifications. |
| Quantitative Structure-Activity Relationship (QSAR) | Establish a mathematical relationship between the structural features of Ar-AMP and its antifungal activity. | Prediction of the activity of new Ar-AMP derivatives before synthesis. |
By integrating these computational approaches, the discovery and development of Ar-AMP-based therapeutics can be significantly accelerated, reducing the time and cost associated with traditional experimental methods.
Nanotechnology-Based Delivery Systems for Enhanced Ar-AMP Bioavailability
A significant challenge in the clinical application of antimicrobial peptides, including Ar-AMP, is their potential for degradation by proteases and poor bioavailability. nih.gov Nanotechnology offers a promising solution by encapsulating or conjugating AMPs with nanoparticles, thereby protecting them from degradation and enhancing their delivery to the site of infection. nih.gov
Various types of nanoparticles have been explored for the delivery of antimicrobial peptides:
Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic molecules. Liposomes can protect Ar-AMP from enzymatic degradation and facilitate its fusion with fungal cell membranes.
Polymeric Nanoparticles: Biodegradable polymers such as chitosan (B1678972) and poly(lactic-co-glycolic acid) (PLGA) can be used to formulate nanoparticles that encapsulate Ar-AMP. nih.gov Chitosan itself has antimicrobial properties and can act synergistically with the encapsulated peptide. scispace.com
Metallic Nanoparticles: Gold and silver nanoparticles have been shown to enhance the antimicrobial activity of peptides. frontiersin.org Ar-AMP can be conjugated to the surface of these nanoparticles, which can then target and disrupt fungal cells.
The advantages of using nanotechnology-based delivery systems for Ar-AMP are multifaceted:
| Nanocarrier Type | Key Advantages for Ar-AMP Delivery |
| Liposomes | Biocompatible, can encapsulate a wide range of molecules, protects Ar-AMP from degradation. |
| Chitosan Nanoparticles | Biodegradable, biocompatible, mucoadhesive, intrinsic antimicrobial activity. scispace.com |
| PLGA Nanoparticles | Controlled release of Ar-AMP, biodegradable, well-established for drug delivery. nih.gov |
| Gold/Silver Nanoparticles | Enhanced antimicrobial activity, potential for targeted delivery. frontiersin.org |
These nanotechnology-based strategies can significantly improve the therapeutic potential of Ar-AMP by overcoming key pharmacokinetic hurdles, leading to enhanced bioavailability and efficacy at the site of infection. nih.gov
Unexplored Biological Activities and Research Frontiers for Ar-AMP beyond Direct Antimicrobial Action
While the primary focus of Ar-AMP research has been its direct antifungal activity, there is a growing interest in exploring other potential biological functions of this peptide. Many antimicrobial peptides, particularly those from plants, have been found to possess a range of activities beyond simply killing microbes. nih.gov
Ar-AMP belongs to the hevein-like family of peptides, which are known to bind to chitin (B13524), a major component of fungal cell walls. frontiersin.orgresearchgate.netmsu.ru This interaction is central to their antifungal mechanism. However, this binding capability could also mediate other biological effects. Furthermore, plant defensins, another class of plant-derived antimicrobial peptides, have been shown to exhibit both immunomodulatory and anti-cancer properties. researchgate.netresearchgate.netnih.gov
Potential unexplored biological activities and research frontiers for Ar-AMP include:
Immunomodulatory Effects: Plant defensins have been shown to influence the production of cytokines and chemokines, suggesting a role in modulating the host immune response. mdpi.com Investigating whether Ar-AMP can similarly interact with immune cells could reveal its potential as an immunomodulatory agent, which could be beneficial in the context of infections or inflammatory conditions.
Anti-Cancer Activity: A number of plant-derived antimicrobial peptides have demonstrated cytotoxic activity against cancer cells. semanticscholar.orgmdpi.comresearchgate.net The differences in membrane composition between cancer cells and normal mammalian cells, such as increased negative charge on the surface of cancer cells, can make them susceptible to the membrane-disrupting action of some AMPs. Screening Ar-AMP for activity against various cancer cell lines could open up new avenues for its therapeutic application.
Wound Healing: Some antimicrobial peptides have been shown to promote wound healing by stimulating cell proliferation and migration. Exploring the effect of Ar-AMP on skin cells could reveal its potential in topical applications for wound care.
The exploration of these non-antimicrobial activities could significantly broaden the therapeutic potential of Ar-AMP and lead to the discovery of novel applications in medicine.
Q & A
Q. What experimental assays are recommended for evaluating the antimicrobial efficacy of Ar-AMP?
To assess Ar-AMP's efficacy, researchers should combine minimum inhibitory concentration (MIC) assays with time-kill kinetics and synergy testing. MIC assays quantify the peptide’s potency against target pathogens under standardized conditions (e.g., broth microdilution) . Time-kill kinetics reveal bactericidal dynamics over 24 hours, distinguishing between static and cidal effects. Synergy testing (e.g., checkerboard assays) identifies combinatorial effects with conventional antibiotics, which is critical for addressing resistance . For mechanistic insights, membrane depolarization assays (e.g., DiSC3-5 fluorescence) and electron microscopy can validate membrane disruption, a hallmark of many AMPs .
Q. How is Ar-AMP classified structurally, and how does this influence its activity?
Ar-AMP can be classified into structural categories such as α-helical, β-sheet, or extended linear peptides based on circular dichroism (CD) spectroscopy and NMR data . For example, α-helical peptides like LL-37 exhibit amphipathic structures that enhance membrane interaction, while β-sheet peptides (e.g., defensins) rely on disulfide bonds for stability. Structural classification informs design strategies: α-helical peptides may be optimized for charge (+2 to +9) and hydrophobicity (40–60% hydrophobic residues) to balance activity and toxicity .
Q. What databases are available for retrieving sequence and functional data on Ar-AMP?
Key databases include:
- CAMP : Provides experimentally validated AMP sequences, MIC values, and machine learning tools (e.g., SVM, RF) for prediction .
- APD : Enables structural and functional searches, with sub-databases for microbial-derived AMPs .
- DRAMP : Includes patent and non-patent AMPs, with metadata on source organisms and target pathogens .
These resources support homology modeling, dataset curation, and cross-referencing with UniProt or PubMed .
Advanced Research Questions
Q. How can machine learning (ML) address challenges in designing novel Ar-AMP variants?
ML models like Diff-AMP integrate sequence feature embedding (e.g., physicochemical properties, amino acid composition) with deep learning (DL) architectures (e.g., CNNs, transformers) to generate and optimize AMPs . Critical considerations include:
- Dataset quality : Use balanced datasets (e.g., CAMPR4) to avoid overrepresentation of specific peptide families .
- Feature selection : Compare handcrafted features (charge, hydrophobicity) with unsupervised embeddings to improve prediction accuracy .
- Validation pipelines : Prioritize candidates using in silico toxicity predictors (e.g., Hemolytic Activity Index) before in vitro testing .
Q. What strategies resolve contradictions in Ar-AMP activity data across studies?
Discrepancies often arise from:
- Experimental variability : Standardize MIC protocols (e.g., cation-adjusted media for cationic AMPs) to minimize ionic strength effects .
- Dataset bias : Use meta-analyses to reconcile divergent results (e.g., AMPs with broad-spectrum vs. strain-specific activity) .
- Context-dependent activity : Evaluate environmental factors (pH, biofilm formation) using microfluidic assays or ex vivo infection models .
Q. How can hybrid peptide design enhance Ar-AMP’s therapeutic potential?
Hybrid peptides (e.g., LL-37/BMA chimeras) combine functional domains from natural AMPs to improve stability and reduce toxicity . Key steps include:
- Domain selection : Fuse membrane-penetrating motifs (e.g., LL-37’s α-helix) with non-hemolytic sequences .
- Post-synthetic modification : Incorporate D-amino acids or cyclization to resist proteolysis .
- Activity profiling : Test against polymicrobial biofilms and persister cells using confocal microscopy and ATP-release assays .
Q. What computational tools predict Ar-AMP interactions with microbial targets?
- Molecular docking : Tools like AutoDock Vina model binding to lipid bilayers or proteins (e.g., Sortase C in C. striatum) .
- MD simulations : GROMACS or NAMD simulate membrane disruption dynamics (e.g., pore formation) .
- Bioinformatics pipelines : AMPir (R package) scans genomes for precursor sequences, addressing false positives in whole-genome data .
Q. How does cell-free biosynthesis accelerate the testing of AI-designed Ar-AMP candidates?
Cell-free protein synthesis (CFPS) bypasses time-consuming chemical synthesis, enabling rapid production of AI-generated peptides . For example, E. coli lysate-based systems can express 96 candidates in parallel, with MIC assays completed within 48 hours. This method is ideal for high-throughput screening of peptide libraries from frameworks like Diff-AMP .
Methodological Challenges and Future Directions
Q. What barriers hinder the clinical translation of Ar-AMP?
- Stability : Serum proteases degrade linear peptides; cyclization or PEGylation improves pharmacokinetics .
- Toxicity : Hemolytic assays (e.g., red blood cell lysis) must guide charge/hydrophobicity optimization .
- Regulatory gaps : Lack of standardized in vivo models for AMP-specific mechanisms (e.g., immunomodulation) complicates FDA approval .
Q. Can synthetic biology overcome scalability issues in Ar-AMP production?
Yes. E. coli or Pichia pastoris expression systems with codon optimization and fusion tags (e.g., SUMO) enhance yield . For complex modifications (e.g., non-canonical amino acids), cell-free systems offer flexibility but require cost-benefit analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
